molecular formula C5H5NS2 B153584 Thiophene-2-carbothioamide CAS No. 20300-02-1

Thiophene-2-carbothioamide

Cat. No. B153584
CAS RN: 20300-02-1
M. Wt: 143.2 g/mol
InChI Key: HDXYHAPUCGQOBX-UHFFFAOYSA-N
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Description

Thiophene-2-carbothioamide is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. The compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carbothioamide group, which is a functional group containing a thiocarbonyl group adjacent to an amine.

Synthesis Analysis

The synthesis of thiophene-2-carbothioamide derivatives has been achieved through different methods. One approach involves the reaction of thiophene and 2,5-dimethylthiophene with isothiocyanates in the presence of aluminum chloride in nitromethane, leading to the formation of N-substituted carbothioamides . Another method includes the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium to produce a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides .

Molecular Structure Analysis

The molecular structure of thiophene-2-carbothioamide derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction studies have been used to determine the crystal and molecular structures of complexes involving thiophene-2-carbothioamide ligands . These studies reveal how the metal atoms are coordinated through the sulfur and azomethine nitrogen atoms of the thiosemicarbazone ligands, with the ligand existing in its thiolate tautomeric form.

Chemical Reactions Analysis

Thiophene-2-carbothioamide and its derivatives participate in various chemical reactions that are significant in medicinal chemistry. For instance, the amide imidic prototropic tautomerization of thiophene-2-carbohydrazide, a related compound, has been studied using DFT computations and XRD analysis . This tautomerization involves a single proton intramigration, which is a type of chemical reaction that can affect the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carbothioamide derivatives have been investigated through computational and experimental methods. The electronic parameters, such as frontier molecular orbital energies, excitation energy, absorption, dipole moment, and other quantum parameters, have been computed using DFT methods . Additionally, the thermal behavior of these compounds has been studied using FWO and KAS isoconversional kinetic methods, providing insights into their stability and reactivity .

Scientific Research Applications

Chemosensory Applications

Thiophene-2-carbothioamide has been utilized in the development of chemosensors, particularly for detecting zinc ions and hypochlorite. For instance, a novel thiourea-based chemosensor using thiophene-2-carbothioamide demonstrated the capability to detect zinc ion and hypochlorite in aqueous media and in vivo applications like zebrafish (So et al., 2020). Another study employed a hydrazine-carbothioamide-based fluorescent probe, integrating thiophene-2-carbothioamide, for the selective detection of Zn2+ in various environments, including water samples (Suh et al., 2022).

Material Science and Molecular Structure Analysis

Thiophene-2-carbothioamide derivatives have been extensively studied in material science and structural analysis. For example, synthesis, X-ray diffraction, and computational chemistry studies were conducted on certain carbothioamide compounds for potential applications in material science (Uzun, 2022). Additionally, the synthesis and crystal structure of various thiophene derivatives, including carbothioamides, have been reported, which are vital in understanding their potential applications in various fields (Kumara et al., 2017).

Pharmacological and Biological Applications

Thiophene-2-carbothioamide has shown promise in pharmacological research. For instance, it has been incorporated into the design of novel thiosemicarbazones, showing significant antibacterial and antioxidant activities (Karaküçük-Iyidoğan et al., 2014). Additionally, certain thiophene-based pyrazoline-carbothioamides exhibited antidepressant activity, indicating their potential in psychiatric medication development (Mathew et al., 2014).

Electronic and Optoelectronic Applications

Research on thiophene-based materials, including thiophene-2-carbothioamide derivatives, has also extended to electronic and optoelectronic device fabrication. These materials have been explored for their semiconductor and fluorescent properties, useful in developing various electronic devices (Barbarella et al., 2005).

Safety And Hazards

Users should keep away from heat, sparks, open flames, and hot surfaces. It’s recommended not to smoke, eat, drink, or inhale the vapors or mist when handling this compound. Protective gloves, eye protection, and face protection should be worn .

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

properties

IUPAC Name

thiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYHAPUCGQOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353210
Record name 2-Thiophenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carbothioamide

CAS RN

20300-02-1
Record name 2-Thiophenecarbothioamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiophene-2-carbothioamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
HJ Lee, JI Lee - Journal of the Korean Chemical Society, 2017 - koreascience.kr
… 5-Phenylfuran-2-carbothioamides also inhibit abscisic acid (ABA) signal transduction2 and rhodamines containing thiophene-2-carbothioamide core are potent inhibitors of P-…
Number of citations: 3 koreascience.kr
MM Elchaninov, EV Pyatnitsyna - Russian Journal of General Chemistry, 2017 - Springer
… Abstract—Oxidation of N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide with potassium ferricyanide in an alkaline medium by Jacobson’s method afforded 2-(thien-2-yl)-6-…
Number of citations: 2 link.springer.com
AA Aleksandrov, MM Elchaninov, DA Tishina… - Russian Journal of …, 2020 - Springer
… N-(1-Naphthyl)thiophene-2-carbothioamide (2). To a solution of 9.37 g (0.037 mol) of compound 1 in 20 mL of anhydrous pyridine was added 4.44 g (0.020 mol) of phosphorus …
Number of citations: 1 link.springer.com
MV Lunagariya, KP Thakor, BN Waghela… - Journal of …, 2018 - Taylor & Francis
… = thiophene-2-carbothioamide derivatives) have been synthesized and characterized by physicochemical and various spectroscopic studies. MIC method was employed to inference …
Number of citations: 9 www.tandfonline.com
AA Aleksandrov, DA Zablotskii… - Russian Journal of …, 2020 - Springer
The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol gave N-(quinolin-5-yl)thiophene-2-carboxamide. Treatment of the latter with excess …
Number of citations: 1 link.springer.com
X Chen, Y Guo, L Tan, G Yang, Y Li, G Zhang… - Journal of Materials …, 2013 - pubs.rsc.org
… the reaction between thiophene-2-carbothioamide and 4BrNDI. … with thiobenzamide and thiophene-2-carbothioamide at 130 C … Excess thiobenzamide and thiophene-2-carbothioamide …
Number of citations: 51 pubs.rsc.org
Y Xu, J Chen, W Gao, H Jin, J Ding… - Journal of Chemical …, 2010 - journals.sagepub.com
… with the aid of a rotary evaporator and the resulting yellow mixture was separated by silica gel column chromatography to provide 0.584 g (51%) of thiophene-2-carbothioamide as a …
Number of citations: 16 journals.sagepub.com
L Han, R Kang, X Zu, Y Cui, J Gao - Photochemical & Photobiological …, 2015 - Springer
… The thiazole ring was formed through Hantzsch synthesis between the bromide II and thiophene-2-carbothioamide to give 7-diethylamino-3-(2-(thiophen-2-yl)thiazol-4-yl)coumarin III. …
Number of citations: 31 link.springer.com
JW Zhao, JX Xu, XZ Guo - Chinese Chemical Letters, 2014 - Elsevier
… hetero-aryl-thioamides were then examined and, as expected, 2q, 2r, 2s, 2t were obtained in good to excellent yields when naphthalene-1-carbothioamide, thiophene-2-carbothioamide…
Number of citations: 13 www.sciencedirect.com
A Joshi, R Kumar, R Semwal, D Rawat… - Green Chemistry, 2019 - pubs.rsc.org
… It is worth noting that under these conditions, the products N-(pyridin-2-ylmethyl)pyridine-2-carbothioamide 3k and N-(thiophen-2-ylmethyl)thiophene-2-carbothioamide 3l were obtained …
Number of citations: 32 pubs.rsc.org

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